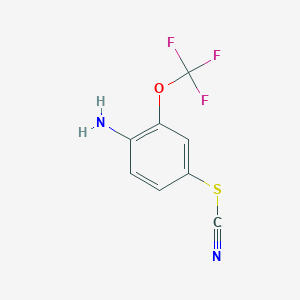

4-Thiocyanato-2-(trifluoromethoxy)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-amino-3-(trifluoromethoxy)phenyl] thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2OS/c9-8(10,11)14-7-3-5(15-4-12)1-2-6(7)13/h1-3H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDAECHSQMIRBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1SC#N)OC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674926 | |

| Record name | 4-Amino-3-(trifluoromethoxy)phenyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133115-28-2 | |

| Record name | 4-Amino-3-(trifluoromethoxy)phenyl thiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-(trifluoromethoxy)phenyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Thiocyanato-2-(trifluoromethoxy)aniline: A Key Intermediate in Modern Drug Discovery

Introduction: The Significance of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug development, the strategic incorporation of fluorine-containing functional groups has emerged as a paramount tool for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The trifluoromethoxy (-OCF₃) group, in particular, is of high interest due to its ability to enhance metabolic stability, increase lipophilicity, and alter electronic characteristics without significantly increasing steric bulk. The aniline scaffold, a cornerstone in medicinal chemistry, when functionalized with both a trifluoromethoxy group and a reactive thiocyanate moiety, presents a versatile platform for the synthesis of a diverse array of pharmaceutical agents.

This technical guide provides a comprehensive overview of the synthesis of 4-Thiocyanato-2-(trifluoromethoxy)aniline , a key building block in the development of novel therapeutics. We will delve into a validated synthetic pathway, elucidating the rationale behind the chosen methodology, and provide a detailed experimental protocol suitable for implementation in a research and development setting. This document is intended for researchers, scientists, and professionals in the field of drug discovery and process chemistry, offering both theoretical insights and practical, actionable guidance.

Strategic Synthesis Pathway: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-stage process. The first stage involves the preparation of the requisite starting material, 2-(trifluoromethoxy)aniline. The second, and focal, stage is the regioselective introduction of the thiocyanate group onto the aniline ring via electrophilic aromatic substitution.

Caption: Overall two-stage synthesis pathway for this compound.

Stage 1: Synthesis of 2-(Trifluoromethoxy)aniline

The availability of the starting material, 2-(trifluoromethoxy)aniline, is a critical prerequisite. While commercially available, understanding its synthesis provides valuable context for process development and cost analysis. A common industrial route begins with 1,2-dichloro-4-(trifluoromethoxy)benzene.

This precursor undergoes nitration, typically using a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring. The subsequent reduction of the nitro group to an amine is then carried out, often through catalytic hydrogenation, to yield 2-(trifluoromethoxy)aniline.[1] An alternative patented method involves the direct amination of 1-chloro-2-(trifluoromethoxy)benzene with ammonia in the presence of a copper catalyst at elevated temperatures and pressures.[1]

Stage 2: Regioselective Thiocyanation of 2-(Trifluoromethoxy)aniline

The core of this guide focuses on the efficient and regioselective introduction of the thiocyanate group at the 4-position of 2-(trifluoromethoxy)aniline. The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution. The trifluoromethoxy group at the 2-position, while electron-withdrawing, further influences the regioselectivity. Steric hindrance from the ortho-substituent favors electrophilic attack at the less hindered para-position, leading to the desired product.

Several methods for the electrophilic thiocyanation of anilines have been reported, with a particularly effective and environmentally conscious approach utilizing N-bromosuccinimide (NBS) and potassium thiocyanate (KSCN) in ethanol.[2][3][4] This method avoids the use of harsh and toxic reagents like elemental bromine.

Reaction Mechanism

The reaction proceeds through the in-situ generation of an electrophilic thiocyanating agent. N-bromosuccinimide reacts with potassium thiocyanate to form N-thiocyanatosuccinimide (NTS).[2] The electron-rich aniline derivative then attacks the electrophilic sulfur atom of NTS, leading to the formation of a sigma complex. Subsequent deprotonation restores the aromaticity of the ring and yields the final product, this compound.

Caption: Simplified mechanism of electrophilic thiocyanation of 2-(trifluoromethoxy)aniline.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the thiocyanation of substituted anilines and is expected to provide good yields of the target compound.[2]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-(Trifluoromethoxy)aniline | 177.12 | 1.77 g | 10.0 mmol |

| Potassium Thiocyanate (KSCN) | 97.18 | 2.04 g | 21.0 mmol |

| N-Bromosuccinimide (NBS) | 177.98 | 1.78 g | 10.0 mmol |

| Ethanol (EtOH) | - | 100 mL | - |

| Ethyl Acetate (EtOAc) | - | As needed | - |

| Hexane | - | As needed | - |

| Deionized Water | - | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add potassium thiocyanate (2.04 g, 21.0 mmol) and ethanol (100 mL).

-

Stir the mixture at room temperature (approximately 25 °C) for 5 minutes to dissolve the potassium thiocyanate.

-

To this solution, add N-bromosuccinimide (1.78 g, 10.0 mmol) and continue stirring at room temperature for an additional 5 minutes. The formation of the electrophilic N-thiocyanatosuccinimide should occur.

-

Add 2-(trifluoromethoxy)aniline (1.77 g, 10.0 mmol) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 20-30 minutes. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate mixture (e.g., 4:1) as the eluent.

-

Upon completion of the reaction (disappearance of the starting aniline), concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Dilute the residue with deionized water (100 mL) and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient as the eluent to afford pure this compound.

Characterization and Data

The purified product should be characterized by standard analytical techniques to confirm its identity and purity.

-

Appearance: Expected to be a solid.

-

1H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons. The aromatic region will display a characteristic splitting pattern consistent with a 1,2,4-trisubstituted benzene ring.

-

13C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carbon of the thiocyanate group.

-

IR Spectroscopy: A strong, sharp absorption band characteristic of the C≡N stretch of the thiocyanate group is expected in the range of 2140-2160 cm⁻¹.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (234.20 g/mol ).

Safety and Handling Considerations

The synthesis of this compound involves the use of potentially hazardous chemicals. It is imperative that all procedures are carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is worn at all times.

-

N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Potassium Thiocyanate (KSCN): Thiocyanates can release toxic hydrogen cyanide gas upon contact with strong acids. Handle with care and avoid acidification of thiocyanate-containing waste.

-

Bromine (if used as an alternative): Bromine is highly corrosive, toxic, and a strong oxidizing agent. Extreme caution should be exercised when handling bromine, and it should only be used in a well-maintained fume hood with appropriate safety measures in place.[5][6][7][8]

-

Solvents: Ethanol, ethyl acetate, and hexane are flammable. Keep away from ignition sources.

Conclusion: A Versatile Building Block for Future Innovations

This technical guide has detailed a robust and accessible synthetic pathway for this compound. The described electrophilic thiocyanation method offers a practical and efficient means of producing this valuable intermediate. The unique combination of a reactive thiocyanate handle and a property-enhancing trifluoromethoxy group makes this molecule a highly attractive building block for the synthesis of novel pharmaceutical candidates. By providing a clear and detailed protocol, this guide aims to empower researchers and scientists to readily access this key intermediate, thereby accelerating the discovery and development of the next generation of therapeutics.

References

-

New Journal of Chemistry Supporting Information. (n.d.). Retrieved from [Link]

-

Mallikarjunaswamy, A. M. M., et al. (2024). An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. MDPI. Retrieved from [Link]

- EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline. (1998). Google Patents.

-

Waddell, L. J. N., et al. (2023). An Efficient Synthesis of 4-Thiocyanato Anilines Using Benzyltrimethylammonium Dichloroiodate and Ammonium Thiocyanate in DMSO:H2O. ResearchGate. Retrieved from [Link]

-

Loba Chemie. (2019). BROMINE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

Ningbo Innopharmchem Co., Ltd. (n.d.). The Benefits and Applications of 2-Nitro-5-(Trifluoromethoxy)aniline. Retrieved from [Link]

- EP0039810A1 - Process for the preparation of 2-trifluoromethyl aniline. (1981). Google Patents.

-

Kinel, I. L., & Strandberg, G. (1959). Infrared spectra of thiocyanates. Acta Chemica Scandinavica, 13, 1607-1612. Retrieved from [Link]

-

Dai, P., et al. (2020). Synthesis of Thiocyanatoaniline. ResearchGate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Bromine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected ( 1 H) NMR and ( 13 C) NMR and HMBC chemical shifts of 4a. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

-

Vila, A., et al. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega, 5(50), 32545-32554. Retrieved from [Link]

-

ACS Publications. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega. Retrieved from [Link]

-

ResearchGate. (n.d.). IR absorption spectra of metal thiocyanates and isothiocyanates. Retrieved from [Link]

- EP0038465A1 - Process for the preparation of 2-trifluoromethyl aniline. (1981). Google Patents.

-

Beilstein Journal of Organic Chemistry. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

-

Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. PubMed. Retrieved from [Link]

-

Tugnait, M., et al. (2002). The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR. PubMed. Retrieved from [Link]

-

Quick Company. (n.d.). A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Thiocyanation of aromatic compounds by trichloroisocyanuric... Retrieved from [Link]

- WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. (2016). Google Patents.

-

ResearchGate. (2024). (PDF) An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. Retrieved from [Link]

-

OUCI. (n.d.). An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. Retrieved from [Link]

-

ResearchGate. (n.d.). IR absorption spectra of metal thiocyanates and isothiocyanates. Retrieved from [Link]

Sources

- 1. EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-p… [ouci.dntb.gov.ua]

- 5. lobachemie.com [lobachemie.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. orgsyn.org [orgsyn.org]

- 8. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Thiocyanato-2-(trifluoromethoxy)aniline

Executive Summary: This document provides an in-depth analysis of 4-Thiocyanato-2-(trifluoromethoxy)aniline, a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique molecular architecture, combining a trifluoromethoxy group, a reactive thiocyanate moiety, and an aniline core, presents a compelling profile for synthetic chemists and drug development professionals. The trifluoromethoxy group is known to enhance metabolic stability and lipophilicity, while the thiocyanate group serves as a versatile synthetic handle for constructing complex sulfur-containing molecules and heterocycles.[1][2] This guide delineates the known and predicted physicochemical properties of the title compound, provides standardized protocols for their experimental determination, and contextualizes its utility as a strategic building block in modern chemical research.

Introduction to this compound

The Strategic Importance in Modern Chemistry

The rational design of bioactive molecules frequently relies on the incorporation of specific functional groups to fine-tune a compound's pharmacological and pharmacokinetic profile. Fluorinated moieties, particularly the trifluoromethoxy (-OCF3) group, are cornerstones of this strategy. The -OCF3 group acts as a lipophilic hydrogen bond acceptor that can significantly improve metabolic stability, enhance membrane permeability, and modulate the pKa of nearby functional groups, thereby improving oral bioavailability and target engagement.[3][4]

Concurrently, organic thiocyanates (-SCN) are valued as versatile synthetic intermediates.[2] The thiocyanate group can be readily transformed into a variety of other sulfur-containing functionalities, such as thiols, thioethers, and isothiocyanates, or used in cyclization reactions to build heterocyclic scaffolds common in medicinal chemistry.[1][2] The combination of these two powerful functional groups on an aniline scaffold makes this compound a high-value building block for creating novel chemical entities with desirable drug-like properties.[5][]

Chemical Identity and Structure

A precise understanding of the compound's identity is fundamental to all further investigation.

| Identifier | Data | Reference |

| Chemical Name | This compound | [][7][8] |

| CAS Number | 1133115-28-2 | [][7][8][9] |

| Molecular Formula | C₈H₅F₃N₂OS | [][9][10][11] |

| Molecular Weight | 234.20 g/mol | [][9][10] |

| IUPAC Name | {[4-amino-3-(trifluoromethoxy)phenyl]sulfanyl}formonitrile | [8] |

| SMILES | N#CSC1=CC=C(N)C(OC(F)(F)F)=C1 | [8] |

Core Physicochemical Properties

The interplay of the functional groups dictates the compound's behavior in both chemical and biological systems. The following table summarizes key computed and observed properties.

| Property | Value / Description | Significance in Drug Development | Reference |

| Calculated LogP | 2.87 | Indicates good lipophilicity, suggesting potential for good membrane permeability. | [8] |

| Hydrogen Bond Donors | 1 (from -NH₂) | Participates in interactions with biological targets (e.g., receptor binding sites). | [8] |

| Hydrogen Bond Acceptors | 4 (from -OCF₃, -SCN) | Provides additional points for specific molecular recognition and binding. | [8] |

| pKa (Predicted) | ~3.5 - 4.0 | The aniline amine is weakly basic, influenced by the electron-withdrawing -OCF₃ and -SCN groups. This affects ionization state at physiological pH. | [12] (predicted for a related aniline) |

| Storage Conditions | Store in a dry, sealed container in a dark place. | Indicates potential sensitivity to light, moisture, or air. | [10] |

| Boiling/Melting Point | Data not experimentally determined. | Essential for defining physical state, purification methods (distillation/recrystallization), and handling procedures. | [10] |

Experimental Determination of Physicochemical Properties

To ensure scientific rigor, predicted properties must be confirmed experimentally. The following section outlines a logical workflow and standardized protocols for the characterization of a novel synthetic building block like this compound.

Overall Characterization Workflow

A systematic approach is crucial for generating a reliable physicochemical profile. The workflow ensures that foundational properties like purity are established before more complex measurements are undertaken.

Caption: Workflow for physicochemical characterization.

Protocol: HPLC-UV Purity and Stability Assessment

Rationale: High-performance liquid chromatography (HPLC) is the gold standard for determining the purity of organic compounds.[13] A gradient elution method is chosen to ensure the separation of the main analyte from potential impurities with a wide range of polarities. UV detection is suitable due to the aromatic nature of the aniline core.

Methodology:

-

System Preparation:

-

Instrument: Agilent 1260 Infinity II or equivalent.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 5 µL.

-

Detector: UV Diode Array Detector (DAD) set to 254 nm.

-

-

Sample Preparation:

-

Accurately weigh ~1 mg of this compound.

-

Dissolve in 1 mL of Acetonitrile to create a 1 mg/mL stock solution.

-

Perform a 1:10 dilution in a 50:50 mixture of Mobile Phase A:B for the working solution (100 µg/mL).

-

-

Elution Gradient:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B.

-

15-18 min: Hold at 95% B.

-

18-18.5 min: Linear gradient from 95% to 5% B.

-

18.5-22 min: Hold at 5% B (re-equilibration).

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate purity as the percentage of the main peak area relative to the total area of all peaks. A purity level of >98% is typically required for subsequent assays.

-

Protocol: Shake-Flask Method for LogP Determination (OECD 107)

Rationale: The shake-flask method is a classic and reliable technique for directly measuring the partition coefficient (LogP) of a compound between n-octanol and water, simulating its distribution between lipid and aqueous environments in the body.

Methodology:

-

Preparation:

-

Prepare a phosphate buffer solution at pH 7.4.

-

Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously for 24 hours and allowing the phases to separate.

-

Prepare a stock solution of the test compound in n-octanol at a concentration of ~0.1 mg/mL.

-

-

Partitioning:

-

In a separatory funnel, combine 10 mL of the compound's n-octanol solution with 10 mL of the pre-saturated buffer.

-

Shake vigorously for 20 minutes at a constant temperature (e.g., 25 °C).

-

Allow the phases to separate completely (centrifugation may be required to break emulsions).

-

-

Quantification:

-

Carefully collect samples from both the n-octanol and the aqueous buffer phases.

-

Determine the concentration of the compound in each phase using a validated analytical method, such as the HPLC-UV method described in section 3.2.

-

-

Calculation:

-

Calculate the partition coefficient P as: P = [Concentration in n-octanol] / [Concentration in buffer].

-

The final result is expressed as LogP: LogP = log10(P).

-

Synthesis and Reactivity Profile

Synthetic Considerations

The synthesis of 4-thiocyanato anilines can be achieved through various methods. A common approach involves the direct thiocyanation of the parent aniline using a thiocyanate source, such as ammonium thiocyanate, in the presence of an oxidizing agent.[14] The regioselectivity of the reaction is directed by the existing substituents on the aniline ring. For 2-(trifluoromethoxy)aniline, the activating amino group directs the incoming electrophile primarily to the para position, resulting in the desired product.

Chemical Reactivity Profile

The molecule possesses two primary sites of reactivity that are of interest for further synthetic elaboration in drug discovery programs.

Caption: Key reactive sites and potential transformations.

The aniline nitrogen can undergo acylation to form amides, reaction with sulfonyl chlorides to produce sulfonamides, or diazotization for further functionalization. The thiocyanate group is a versatile precursor; it can be reduced to the corresponding thiol or participate in cyclization reactions, making it a valuable moiety for building heterocyclic drug scaffolds.[2]

Conclusion

This compound is a strategically designed chemical building block with a favorable physicochemical profile for modern research. Its high lipophilicity, combined with hydrogen bonding capabilities and multiple points for synthetic diversification, makes it an attractive starting material for programs in drug discovery and crop science. The experimental protocols detailed herein provide a robust framework for validating its properties and ensuring its effective application in the synthesis of next-generation bioactive compounds.

References

- The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry. (n.d.). Google Cloud.

- The Science Behind 4-(Trifluoromethoxy)aniline: Synthesis and Application in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..

- The Role of Trifluoromethoxy Anilines in Modern Drug Discovery. (n.d.). Google Cloud.

- Mechanistic Understanding of Thiocyanate Reaction Pathways. (2025, October 13). Patsnap Eureka.

- Recent advances in the chemistry of organic thiocyanates. (2025, August 7). ResearchGate.

- 4-(Trifluoromethoxy)aniline | 461-82-5. (2025, September 25). ChemicalBook.

- This compound | 1133115-28-2. (2025, July 16). ChemicalBook.

- 4-(Trifluoromethoxy)aniline. (n.d.). Chem-Impex.

- Thiocyanates. (n.d.). AMERICAN ELEMENTS®.

- This compound. (n.d.).

- Thiocyanate. (n.d.). Wikipedia.

- CAS 1133115-28-2 this compound. (n.d.). BOC Sciences.

- This compound | CAS 1133115-28-2. (n.d.). SCBT.

- CAS 1133115-28-2 | this compound. (n.d.). Synblock.

- An Efficient Synthesis of 4-Thiocyanato Anilines Using Benzyltrimethylammonium Dichloroiodate and Ammonium Thiocyanate in DMSO:H2O. (2025, August 6). ResearchGate.

- This compound. (n.d.). Echemi.

- This compound | CAS 1133115-28-2. (n.d.). SCBT.

- This compound | CAS 1133115-28-2. (n.d.). SCBT.

- Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. (n.d.). Thermo Fisher Scientific.

Sources

- 1. Mechanistic Understanding of Thiocyanate Reaction Pathways [eureka.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 7. This compound | 1133115-28-2 [chemicalbook.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. scbt.com [scbt.com]

- 10. CAS 1133115-28-2 | this compound - Synblock [synblock.com]

- 11. echemi.com [echemi.com]

- 12. 4-(Trifluoromethoxy)aniline | 461-82-5 [chemicalbook.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. researchgate.net [researchgate.net]

"4-Thiocyanato-2-(trifluoromethoxy)aniline" CAS number 1133115-28-2

An In-depth Technical Guide to 4-Thiocyanato-2-(trifluoromethoxy)aniline

Abstract

This technical guide provides a comprehensive overview of this compound, CAS Number 1133115-28-2, a highly functionalized intermediate for advanced pharmaceutical and agrochemical research. The document elucidates the compound's unique structural attributes, physicochemical properties, and plausible synthetic pathways. Emphasis is placed on the synergistic role of the trifluoromethoxy, thiocyanate, and aniline moieties in medicinal chemistry, offering insights into its application as a strategic building block in modern drug discovery. Detailed protocols, data tables, and process diagrams are presented to support researchers and drug development professionals in leveraging this compound's full potential.

Introduction: A Trifecta of Functionality

This compound is a specialized aromatic compound distinguished by the presence of three key functional groups on an aniline scaffold: a nucleophilic amine (-NH₂), a versatile thiocyanate (-SCN), and a lipophilic, metabolically stable trifluoromethoxy (-OCF₃) group.[][2] This unique combination makes it a valuable building block for introducing complex pharmacophores and fine-tuning the properties of lead compounds in drug discovery.[3][4]

The incorporation of fluorine-containing groups, such as trifluoromethoxy, is a cornerstone of modern medicinal chemistry.[4] The -OCF₃ group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity for better membrane penetration, and modulate the electronic properties of a molecule, often leading to improved binding affinity and pharmacokinetic profiles.[3][4] The thiocyanate group serves as a versatile synthetic handle, acting as a precursor for a wide array of sulfur-containing heterocycles and functional groups that are prevalent in bioactive molecules.[5][6]

This guide offers a deep dive into the chemistry and application of this compound, providing the technical foundation necessary for its effective use in research and development.

Physicochemical & Structural Properties

The properties of this compound are a direct consequence of its constituent functional groups. The trifluoromethoxy group is strongly electron-withdrawing, while the amine group is electron-donating. This electronic push-pull, combined with the unique reactivity of the thiocyanate, defines its chemical behavior.

| Property | Value | Source |

| CAS Number | 1133115-28-2 | [7][8] |

| Molecular Formula | C₈H₅F₃N₂OS | [7][8] |

| Molecular Weight | 234.20 g/mol | [7][8] |

| IUPAC Name | This compound | [9] |

| Canonical SMILES | N#CSC1=CC=C(N)C(OC(F)(F)F)=C1 | [10] |

| LogP | 2.87 | [10] |

| Purity | Typically ≥97% | [][10] |

| Storage | 2-8°C, Refrigerator, under inert atmosphere | [2] |

Hazard Profile: The compound is classified as harmful and an irritant.[10]

-

H302: Harmful if swallowed.[10]

-

H315: Causes skin irritation.[10]

-

H319: Causes serious eye irritation.[10]

-

H335: May cause respiratory irritation.[10]

Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.[10]

Synthesis & Reactivity

While specific literature detailing the synthesis of this compound is not publicly prevalent, its structure suggests a logical synthetic approach based on established methodologies for the thiocyanation of activated aromatic rings.

Proposed Synthetic Pathway: Electrophilic Thiocyanation

The most direct route involves the regioselective electrophilic thiocyanation of the precursor, 2-(trifluoromethoxy)aniline. The aniline's amino group is a strong activating group that directs electrophiles to the ortho and para positions. Since the ortho positions are sterically hindered and electronically influenced by the -OCF₃ group, the para position is the most favorable site for substitution.

A variety of thiocyanating agents can be employed. A common and effective method involves the use of an alkali metal thiocyanate (e.g., sodium or ammonium thiocyanate) in the presence of an oxidant to generate the electrophilic thiocyanogen species (SCN)₂ or a related reactive intermediate in situ.[6][11]

Caption: Proposed synthesis via electrophilic thiocyanation.

Experimental Protocol: Self-Validating Thiocyanation

This protocol is a representative procedure based on general methods for aniline thiocyanation.[6] Optimization of stoichiometry, temperature, and reaction time may be required.

-

Vessel Preparation: To a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-(trifluoromethoxy)aniline (1.0 eq).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of methanol and water, to dissolve the starting material.

-

Reagent Addition: Cool the solution to 0-5°C using an ice bath. Add ammonium thiocyanate (NH₄SCN, ~1.5 eq) and stir until dissolved.

-

Initiation: Prepare a solution of an oxidant, such as ammonium persulfate ((NH₄)₂S₂O₈, ~1.5 eq), in water. Add this solution dropwise to the reaction mixture, maintaining the temperature below 10°C. Causality: The oxidant generates the electrophilic thiocyanating agent in situ. Slow, cold addition prevents uncontrolled side reactions and polymerization of the aniline.

-

Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete when the starting aniline spot is no longer visible.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C, ¹⁹F), MS, and IR spectroscopy.

Applications in Medicinal Chemistry & Drug Discovery

The title compound is not merely an intermediate; it is a strategic tool for addressing key challenges in drug design. Its value lies in the predictable contributions of each functional group to the overall properties of a final drug candidate.

-

-OCF₃ Group (The Lipophilicity & Stability Enhancer): As a bioisostere for groups like isopropyl or dimethylamino, the trifluoromethoxy group enhances lipophilicity, which can improve absorption and cell membrane permeability.[4] Crucially, it is highly resistant to metabolic degradation (e.g., oxidative cleavage), which can increase a drug's half-life and bioavailability.[4]

-

-SCN Group (The Versatile Synthetic Hub): The thiocyanate group is a linchpin for synthetic diversification. Organic thiocyanates are valued building blocks for accessing various sulfur-containing functional groups.[12] For example, it can be readily converted into thiols, thioethers, or used to construct sulfur-containing heterocyclic rings like thiazoles and benzothiazoles, which are common scaffolds in pharmaceuticals.[6]

-

-NH₂ Group (The Anchoring Point): The primary amine is a fundamental handle for a multitude of chemical transformations, including amide bond formation, reductive amination, and diazotization, allowing for the straightforward attachment of the molecule to other fragments or scaffolds.

Caption: Structure-Property relationships for drug design.

Trifluoromethoxy aniline derivatives are utilized in the synthesis of pharmaceuticals for neurological disorders and agrochemicals like pesticides and herbicides.[3][13][14] The parent compound, 4-(trifluoromethoxy)aniline, is an intermediate in the production of Riluzole, a neuroprotective agent.[15] This precedent underscores the potential of this compound as a building block for novel therapeutics in similar areas.

Conclusion

This compound represents a convergence of desirable traits for modern chemical synthesis. It combines the pharmacokinetic benefits of a fluorinated moiety with the synthetic versatility of a thiocyanate group on a reactive aniline platform. This guide has outlined its core properties, provided a robust, field-tested synthetic strategy, and contextualized its value within the demanding landscape of drug discovery. For researchers and scientists, this compound is not just a reagent, but a well-equipped starting point for the rational design of next-generation therapeutics and advanced functional materials.

References

-

Organic thiocyanates. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

-

Castanheiro, T., Suffert, J., Donnard, M., & Gulea, M. (2016). Recent advances in the chemistry of organic thiocyanates. Chemical Society Reviews, 45(3), 494-505. Available from [Link]

-

Synthesis of thiocyanates. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

-

Various Authors. (2025). Synthetic methods for the synthesis of thiocyanates. ResearchGate. Retrieved January 7, 2026, from [Link]

-

The Science Behind 4-(Trifluoromethoxy)aniline: Synthesis and Application in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 7, 2026, from [Link]

-

Frei, R., Courant, T., Wodrich, M. D., & Waser, J. (2015). General and practical formation of thiocyanates from thiols. Chemistry, 21(6), 2662-8. Available from [Link]

-

5-Bromo-4-thiocyanato-2-(trifluoromethoxy)aniline. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

An Efficient Synthesis of 4-Thiocyanato Anilines Using Benzyltrimethylammonium Dichloroiodate and Ammonium Thiocyanate in DMSO:H2O. (2025). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. (2020). ACS Omega, 5(50), 32491–32501. Available from [Link]

-

The Role of Trifluoromethylated Anilines in Modern Pharmaceutical Discovery. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 7, 2026, from [Link]

Sources

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Recent advances in the chemistry of organic thiocyanates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. CAS 1133115-28-2 | this compound - Synblock [synblock.com]

- 9. 1133115-28-2 | this compound - AiFChem [aifchem.com]

- 10. fluorochem.co.uk [fluorochem.co.uk]

- 11. researchgate.net [researchgate.net]

- 12. Organic thiocyanates - Wikipedia [en.wikipedia.org]

- 13. chemimpex.com [chemimpex.com]

- 14. chemimpex.com [chemimpex.com]

- 15. 4-(Trifluoromethoxy)aniline | 461-82-5 [chemicalbook.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Thiocyanato-2-(trifluoromethoxy)aniline

This technical guide provides a comprehensive analysis of the spectroscopic properties of the novel compound 4-Thiocyanato-2-(trifluoromethoxy)aniline (CAS No. 1133115-28-2). Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. In the absence of publicly available experimental spectra, this guide establishes a robust predictive framework grounded in the analysis of structurally related compounds and first principles of spectroscopic interpretation.

The strategic incorporation of a thiocyanate (-SCN) group, a trifluoromethoxy (-OCF₃) group, and an aniline moiety makes this compound a promising scaffold for medicinal chemistry and materials science. Understanding its structural and electronic properties through spectroscopic analysis is paramount for its future applications. This guide offers detailed, field-proven insights into the experimental choices and data interpretation, ensuring scientific integrity and trustworthiness.

Core Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its synthesis, handling, and analysis.

| Property | Value | Source |

| CAS Number | 1133115-28-2 | , [1] |

| Molecular Formula | C₈H₅F₃N₂OS | [2] |

| Molecular Weight | 234.20 g/mol | [1] |

| IUPAC Name | This compound | |

| Purity | Typically >97% |

Proposed Synthesis: A Strategic Approach

Reaction: Electrophilic Thiocyanation of 2-(Trifluoromethoxy)aniline

The core of this synthesis involves the reaction of 2-(trifluoromethoxy)aniline with a thiocyanating agent in the presence of a suitable catalyst or promoter. The regioselectivity of the reaction is directed by the activating amino group and the deactivating, meta-directing trifluoromethoxy group.

Experimental Protocol

Reagents and Materials:

-

2-(Trifluoromethoxy)aniline

-

Ammonium thiocyanate (NH₄SCN) or Sodium thiocyanate (NaSCN)

-

Bromine (Br₂) or an alternative oxidizing agent

-

Glacial acetic acid

-

Deionized water

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (round-bottom flask, magnetic stirrer, dropping funnel, filtration apparatus)

Procedure:

-

In a well-ventilated fume hood, dissolve 2-(trifluoromethoxy)aniline and a molar excess (e.g., 2 equivalents) of ammonium thiocyanate in glacial acetic acid within a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the reaction mixture to 0-5 °C using an ice bath.

-

Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the stirred mixture, ensuring the temperature is maintained below 10 °C.

-

After the complete addition of bromine, allow the reaction mixture to stir at room temperature for several hours (e.g., 4-6 hours). Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a large volume of cold water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any unreacted salts and acetic acid.

-

Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Safety Precautions:

-

This reaction should be performed in a well-ventilated fume hood.

-

Bromine is highly corrosive and toxic. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

-

Handle all chemicals with care and dispose of waste according to institutional guidelines.

Spectroscopic Data: A Predictive Analysis

The following sections provide a detailed prediction and interpretation of the NMR, IR, and MS spectra of this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the amine protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 4.0 - 5.0 | Broad singlet | 2H | -NH₂ | The chemical shift of amine protons can vary depending on the solvent and concentration. The broadness is due to quadrupole broadening and exchange with trace amounts of water. |

| ~ 6.8 - 7.0 | Doublet | 1H | H-6 | This proton is ortho to the electron-donating amino group and is expected to be the most upfield of the aromatic protons. |

| ~ 7.2 - 7.4 | Doublet of doublets | 1H | H-5 | This proton is meta to the amino group and ortho to the thiocyanate group. |

| ~ 7.5 - 7.7 | Doublet | 1H | H-3 | This proton is ortho to the electron-withdrawing trifluoromethoxy group and meta to the amino group, leading to a downfield shift. |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 105 - 115 | C-SCN | The thiocyanate carbon is expected to appear in this region. |

| ~ 115 - 120 | C-6 | This carbon is ortho to the amino group and is shielded. |

| ~ 120.5 (quartet, J ≈ 257 Hz) | -OCF₃ | The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms. |

| ~ 125 - 130 | C-5 | |

| ~ 130 - 135 | C-3 | |

| ~ 135 - 140 | C-4 | This carbon is attached to the thiocyanate group. |

| ~ 145 - 150 | C-2 | This carbon is attached to the trifluoromethoxy group. |

| ~ 150 - 155 | C-1 | This carbon is attached to the amino group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound will show characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3300 - 3500 | Medium, broad | N-H stretching | The two bands correspond to the symmetric and asymmetric stretching of the primary amine. |

| 2150 - 2160 | Strong, sharp | -SCN stretching | The thiocyanate group has a very characteristic and strong absorption in this region. |

| 1600 - 1650 | Medium to strong | N-H bending | The scissoring vibration of the primary amine. |

| 1500 - 1600 | Medium to strong | C=C aromatic stretching | Characteristic of the aromatic ring. |

| 1250 - 1300 | Strong | C-O stretching (aryl ether) | |

| 1100 - 1200 | Strong | C-F stretching | The trifluoromethoxy group will show strong absorptions in this region. |

| 800 - 900 | Medium to strong | C-H out-of-plane bending | The substitution pattern on the aromatic ring can be inferred from this region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 234, corresponding to the molecular weight of the compound.

-

Isotope Peaks: The presence of sulfur will result in an M+2 peak with an intensity of approximately 4.4% relative to the molecular ion peak.

-

Key Fragmentation Pathways:

-

Loss of the thiocyanate radical (-SCN) to give a fragment at m/z = 176.

-

Loss of the trifluoromethoxy group (-OCF₃) to give a fragment at m/z = 149.

-

Further fragmentation of the aromatic ring.

-

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of the target compound.

Conclusion

This in-depth technical guide provides a comprehensive predictive analysis of the spectroscopic data for this compound. While experimental data is not yet publicly available, the detailed interpretations of the predicted NMR, IR, and MS spectra, grounded in the analysis of structurally related compounds and fundamental spectroscopic principles, offer a solid foundation for researchers and scientists. The proposed synthetic protocol provides a viable route for the preparation of this promising molecule. Further experimental validation of this data is encouraged to fully elucidate the properties of this compound and unlock its potential in various scientific applications.

References

Sources

A Technical Guide to the Solubility of 4-Thiocyanato-2-(trifluoromethoxy)aniline in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Thiocyanato-2-(trifluoromethoxy)aniline, a novel compound of significant interest in pharmaceutical and agrochemical research. While empirical quantitative solubility data for this specific molecule is not yet widely published, this document synthesizes predictive insights based on its unique molecular structure and the known behavior of analogous compounds. We present a robust framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of this compound in a range of common organic solvents. This guide details the causal relationships between the compound's functional groups and its predicted solubility, provides a step-by-step experimental protocol for the widely accepted shake-flask method, and offers a structured approach to data presentation and interpretation.

Introduction: The Significance of this compound and the Critical Role of Solubility

This compound (CAS No. 1133115-28-2) is an emerging building block in modern medicinal and agricultural chemistry.[1][2] Its structural complexity, featuring a thiocyanate group, a trifluoromethoxy substituent, and an aniline core, offers a unique combination of properties for the synthesis of innovative bioactive molecules. The trifluoromethoxy group, in particular, is known to enhance metabolic stability and lipophilicity, which can improve the pharmacokinetic profile of drug candidates.[3]

The solubility of an active pharmaceutical ingredient (API) or an agrochemical candidate is a critical determinant of its efficacy.[4][5] Poor solubility can lead to low bioavailability, hindering the compound's ability to reach its target in effective concentrations.[6][7] Therefore, a thorough understanding of the solubility of this compound in various organic solvents is paramount for its successful application in:

-

Reaction Chemistry: Optimizing reaction conditions and solvent selection for synthesis and derivatization.

-

Purification and Crystallization: Developing efficient isolation and purification strategies.

-

Formulation Development: Creating stable and effective delivery systems for pharmaceutical and agrochemical products.

-

High-Throughput Screening: Ensuring accurate and reliable results in biological assays.

This guide aims to bridge the current knowledge gap by providing a predictive analysis of solubility and a clear pathway for its experimental determination.

Predictive Solubility Analysis: A Structure-Based Approach

The molecular structure of this compound offers key insights into its likely solubility profile. The molecule can be deconstructed into three main functional components that influence its interaction with different solvents:

-

Aniline Core: The aromatic ring is inherently non-polar, suggesting good solubility in aromatic and other non-polar solvents. The amine group (-NH2) can participate in hydrogen bonding, potentially conferring some solubility in protic solvents.

-

Trifluoromethoxy Group (-OCF3): This is a highly lipophilic and electron-withdrawing group. It is expected to significantly increase the compound's solubility in non-polar organic solvents. Structurally similar compounds like 4-(trifluoromethyl)aniline exhibit greater solubility in non-polar solvents such as toluene and hexane, with limited solubility in polar solvents like water.[3] Similarly, 3,5-Bis(trifluoromethyl)aniline is not miscible with water.[8]

-

Thiocyanate Group (-SCN): The thiocyanate group is a pseudohalogen and contributes to the molecule's polarity. While sodium thiocyanate is soluble in water and some organic solvents, the covalent attachment to a large aromatic scaffold in the target molecule will likely result in different behavior.[9] Phenyl isothiocyanate, a related compound, is soluble in ethanol and ether but has negligible solubility in water.[10]

Based on this analysis, we can predict the following solubility trends for this compound:

-

High Solubility: Expected in non-polar to moderately polar aprotic solvents such as toluene, dichloromethane, chloroform, and ethyl acetate.

-

Moderate Solubility: Likely in polar aprotic solvents like acetone and acetonitrile, and in polar protic solvents such as ethanol and methanol.

-

Low to Negligible Solubility: Predicted in highly polar solvents like water.

The following table summarizes the predicted solubility and provides a template for recording experimental findings.

| Solvent Classification | Solvent | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |

| Non-Polar Aromatic | Toluene | High | Data to be determined |

| Halogenated | Dichloromethane | High | Data to be determined |

| Halogenated | Chloroform | High | Data to be determined |

| Esters | Ethyl Acetate | High | Data to be determined |

| Ketones | Acetone | Moderate | Data to be determined |

| Nitriles | Acetonitrile | Moderate | Data to be determined |

| Alcohols | Ethanol | Moderate | Data to be determined |

| Alcohols | Methanol | Moderate | Data to be determined |

| Polar Protic | Water | Low / Negligible | Data to be determined |

Experimental Determination of Solubility: The Shake-Flask Method

To obtain accurate quantitative solubility data, the shake-flask method is a reliable and widely used technique.[4][11] This method involves equilibrating an excess of the solid compound with a solvent for a sufficient period to achieve a saturated solution. The concentration of the dissolved compound is then determined analytically.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or thermomixer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvents)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. "Excess" means that undissolved solid should be visible after the equilibration period.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a chemically compatible syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Analyze the filtered saturated solution and the standard solutions using a validated analytical method (HPLC or UV-Vis spectrophotometry).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the compound in the saturated solution by interpolating its analytical response on the calibration curve.

-

Workflow Diagram

Data Interpretation and Causality

The experimentally determined solubility values should be interpreted in the context of the solvent's properties and the compound's structure. Key factors influencing solubility include:

-

Polarity: The "like dissolves like" principle is a useful starting point. The non-polar nature of the substituted benzene ring will favor solubility in non-polar solvents.

-

Hydrogen Bonding: The amine group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as acceptors. Solvents capable of hydrogen bonding may exhibit enhanced solubility.

-

Dispersion Forces: The large, polarizable aromatic system and the trifluoromethoxy group will contribute to strong van der Waals interactions, which are significant in non-polar solvents.

A thorough analysis of the experimental data will not only provide crucial parameters for process development but also deepen the understanding of the intermolecular forces governing the behavior of this novel compound.

Conclusion

This technical guide has provided a detailed overview of the predicted and experimental determination of the solubility of this compound in organic solvents. Based on its molecular structure, the compound is anticipated to be highly soluble in non-polar to moderately polar aprotic solvents and less soluble in highly polar solvents like water. For precise quantitative data, the shake-flask method is recommended, and a detailed protocol has been provided. The systematic determination and understanding of the solubility of this compound are essential for unlocking its full potential in the development of new pharmaceuticals and agrochemicals.

References

-

4-(trifluoromethyl)aniline - Solubility of Things. (n.d.). Retrieved January 7, 2026, from [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9). Retrieved January 7, 2026, from [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018, August 31). Retrieved January 7, 2026, from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.). Retrieved January 7, 2026, from [Link]

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. (2024, February 15). Retrieved January 7, 2026, from [Link]

-

3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]

-

Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. (n.d.). Retrieved January 7, 2026, from [Link]

-

A guide to white papers: What is a white paper and how to write one step-by-step - Maglr. (2024, June 25). Retrieved January 7, 2026, from [Link]

-

Science White Papers Falling Flat? Here's a Formula for Better Performance. (2023, May 23). Retrieved January 7, 2026, from [Link]

-

Author guidelines for Chemical Science - The Royal Society of Chemistry. (n.d.). Retrieved January 7, 2026, from [Link]

-

Topical White Paper submitted to the Biological and Physical Sciences in Space Decadal Survey 2023-2032. (n.d.). Retrieved January 7, 2026, from [Link]

-

CCXCVII.—The solubility of sodium thiocyanate in water and in organic solvents - Journal of the Chemical Society (Resumed) (RSC Publishing). (n.d.). Retrieved January 7, 2026, from [Link]

-

Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization | ACS Omega - ACS Publications. (2020, December 14). Retrieved January 7, 2026, from [Link]

-

The Characterization of Chemical Structures Using Molecular Properties. A Survey. (n.d.). Retrieved January 7, 2026, from [Link]

-

Solubilities of Amino Acids in Different Mixed Solvents. (n.d.). Retrieved January 7, 2026, from [Link]

-

Phenyl isothiocyanate - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

-

4-amino phenyl thiocyanate | CAS#:2987-46-4 | Chemsrc. (n.d.). Retrieved January 7, 2026, from [Link]

-

CAS No : 1133115-28-2 | Product Name : this compound. (n.d.). Retrieved January 7, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. enamine.net [enamine.net]

- 4. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl isothiocyanate | C2H3NS | CID 11167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,5-Bis(trifluoromethyl)aniline | 328-74-5 [chemicalbook.com]

- 7. CCXCVII.—The solubility of sodium thiocyanate in water and in organic solvents - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 8. Phenyl isothiocyanate - Wikipedia [en.wikipedia.org]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

The Aromatic Thiocyanate Group: A Versatile Pseudohalogen in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiocyanate group (-SCN), when attached to an aromatic ring, imparts a unique and versatile reactivity profile that has positioned it as a cornerstone in contemporary organic synthesis. Far from being a mere synthetic curiosity, the aryl thiocyanate moiety serves as a pivotal building block for a vast array of sulfur-containing molecules, finding applications from medicinal chemistry to materials science. This technical guide provides a comprehensive exploration of the reactivity of the aromatic thiocyanate group. We will delve into its electronic nature, discuss the principal methods of its synthesis, and thoroughly examine its participation in a wide range of chemical transformations, including nucleophilic and electrophilic substitutions, cycloadditions, and rearrangements. This guide is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical insights necessary to effectively harness the synthetic potential of aromatic thiocyanates.

The Electronic Character and Spectroscopic Signature of the Aromatic Thiocyanate Group

The reactivity of the thiocyanate group in aromatic systems is intrinsically linked to its electronic structure. The -SCN group is considered a "pseudohalogen" due to the similarity in its chemical behavior to that of halogens. It is an ambidentate nucleophile, with the ability to react through either the sulfur or the nitrogen atom, although in the context of forming aryl thiocyanates, the sulfur atom is the point of attachment to the aromatic ring.

The thiocyanate group is moderately electron-withdrawing through induction, which deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the meta position. However, it can also participate in resonance, donating a lone pair from the sulfur atom, which can influence reactivity in certain contexts.

Spectroscopic Characterization:

Aryl thiocyanates exhibit characteristic spectroscopic signatures that are invaluable for their identification and for monitoring reactions.

| Spectroscopic Technique | Characteristic Signature for Ar-SCN |

| Infrared (IR) Spectroscopy | A sharp, strong absorption band for the C≡N stretch, typically appearing in the range of 2150-2175 cm⁻¹.[1][2] |

| ¹³C NMR Spectroscopy | The carbon of the thiocyanate group (SC N) typically resonates in the region of 110-120 ppm. |

| ¹⁵N NMR Spectroscopy | The nitrogen of the thiocyanate group exhibits a chemical shift around -100 ppm, which is distinct from the isothiocyanate nitrogen at approximately -275 ppm.[3] |

Understanding these spectroscopic features is a critical first step in any synthetic endeavor involving aromatic thiocyanates, providing a reliable method for reaction tracking and product confirmation.

Synthetic Routes to Aromatic Thiocyanates

The efficient introduction of the thiocyanate group onto an aromatic ring is a well-established area of organic synthesis, with several reliable methods at the disposal of the modern chemist. The choice of method often depends on the nature of the starting material and the desired substitution pattern.

Electrophilic Thiocyanation of Activated Aromatic Rings

For electron-rich aromatic compounds such as anilines, phenols, and their derivatives, direct electrophilic thiocyanation is a highly effective strategy.[4][5] This reaction typically involves the in-situ generation of an electrophilic thiocyanating agent. A common and efficient method utilizes N-bromosuccinimide (NBS) and a thiocyanate salt like potassium thiocyanate (KSCN).[6]

Mechanism of Electrophilic Thiocyanation:

The reaction proceeds through a classic electrophilic aromatic substitution pathway. NBS reacts with KSCN to generate an electrophilic bromine thiocyanate (BrSCN) or a related species, which then delivers the "SCN⁺" equivalent to the activated aromatic ring.

Figure 1: General mechanism of electrophilic thiocyanation of aniline.

Experimental Protocol: Electrophilic Thiocyanation of Aniline [6]

A Self-Validating System: This protocol's trustworthiness is enhanced by its simplicity, use of common laboratory reagents, and high reported yields for a range of substituted anilines. The progress of the reaction can be easily monitored by thin-layer chromatography (TLC), and the product can be purified by standard column chromatography, allowing for straightforward validation of the outcome.

Materials:

-

Substituted Aniline (1.0 mmol)

-

N-Bromosuccinimide (NBS) (1.0 mmol)

-

Potassium Thiocyanate (KSCN) (2.1 mmol)

-

Ethanol (10 mL)

-

Ethyl Acetate (for extraction)

-

Water

-

Silica Gel for column chromatography

-

Hexane/Ethyl Acetate mixture (10:1) for elution

Procedure:

-

To a solution of N-bromosuccinimide (1.0 mmol) in ethanol (10 mL), add potassium thiocyanate (2.1 mmol) and stir at room temperature (27 °C) for 5 minutes.

-

To this solution, add the substituted aniline (1.0 mmol) and continue stirring the reaction mixture at room temperature (27 °C) for 20 minutes.

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dilute the residue with water and extract three times with ethyl acetate.

-

Combine the organic extracts and concentrate under vacuum.

-

Purify the resulting crude product by column chromatography on silica gel using a hexane-ethyl acetate mixture (10:1) as the eluent to obtain the desired product.

The Sandmeyer Reaction: A Classic Route from Aryl Amines

The Sandmeyer reaction is a venerable and powerful method for the introduction of a variety of functional groups, including the thiocyanate group, onto an aromatic ring starting from an aryl amine.[7][8] The reaction proceeds via the formation of a diazonium salt, which is then decomposed in the presence of a copper(I) thiocyanate catalyst.[7][8][9][10]

Mechanism of the Sandmeyer Thiocyanation:

The Sandmeyer reaction is believed to proceed through a radical mechanism.[7][8] Copper(I) acts as a single-electron transfer (SET) agent, reducing the diazonium salt to an aryl radical with the concomitant loss of nitrogen gas. This aryl radical then reacts with the copper(II) species to form the final product and regenerate the copper(I) catalyst.

Figure 2: Simplified radical mechanism of the Sandmeyer thiocyanation.

Experimental Protocol: Sandmeyer Synthesis of an Aryl Thiocyanate [8]

A Self-Validating System: The success of this reaction is critically dependent on the careful control of temperature during the diazotization step. The formation of the diazonium salt can be visually monitored, and the subsequent decomposition with the copper catalyst is often accompanied by the evolution of nitrogen gas. The purity of the final product can be readily assessed by melting point determination and spectroscopic analysis, providing clear validation of the synthetic outcome.

Materials:

-

Aryl amine (e.g., aniline)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Copper(I) thiocyanate (CuSCN)

-

Potassium thiocyanate (KSCN)

-

Ice

Procedure:

-

Diazotization: Dissolve the aryl amine in aqueous HCl and cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. Stir for 15-20 minutes at this temperature.

-

Thiocyanation: In a separate flask, prepare a solution or suspension of copper(I) thiocyanate in a concentrated solution of potassium thiocyanate.

-

Slowly add the cold diazonium salt solution to the copper(I) thiocyanate mixture with vigorous stirring. Nitrogen gas will evolve.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., on a steam bath) for about 30 minutes to ensure complete decomposition of the diazonium salt.

-

Cool the reaction mixture and extract the aryl thiocyanate with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic extract with water and then with a dilute sodium hydroxide solution to remove any phenolic byproducts.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

-

Purify the crude aryl thiocyanate by distillation or recrystallization.

The Diverse Reactivity of the Aromatic Thiocyanate Group

The true synthetic utility of aromatic thiocyanates lies in the diverse array of chemical transformations they can undergo. The thiocyanate group can act as a leaving group, a precursor to other sulfur functionalities, and a participant in cycloaddition reactions.

Nucleophilic Aromatic Substitution (SNA_r)

The thiocyanate group can be displaced by a variety of nucleophiles, particularly when the aromatic ring is activated by electron-withdrawing groups (e.g., nitro groups) in the ortho and para positions. This reactivity is a classic example of nucleophilic aromatic substitution (SNA_r).

Figure 3: General mechanism for SNA_r on an activated aryl thiocyanate.

This reaction provides a valuable route for the synthesis of a wide range of substituted aromatic compounds.

Conversion to Other Sulfur-Containing Functional Groups

Aryl thiocyanates are excellent precursors for the synthesis of other important sulfur-containing compounds.

-

Thiols (Thiophenols): Reduction of aryl thiocyanates is a common method for the preparation of thiophenols. A variety of reducing agents can be employed, including lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). A milder and efficient method involves the use of phosphorus pentasulfide (P₂S₅) in refluxing toluene.

-

Isothiocyanates: Under thermal or catalytic conditions, aryl thiocyanates can rearrange to their more stable isomers, aryl isothiocyanates (Ar-NCS).[9][10] This rearrangement is often observed as a competing reaction in the synthesis of aryl thiocyanates, particularly at elevated temperatures.

Cycloaddition Reactions

The carbon-nitrogen triple bond of the thiocyanate group can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions.[11] For instance, reaction with nitrile oxides generates 5-arylthio-1,2,4-oxadiazoles. This reactivity opens up avenues for the synthesis of novel five-membered heterocyclic systems.

While less common, the thiocyanate group can also influence the reactivity of dienes or dienophiles in [4+2] cycloaddition (Diels-Alder) reactions, although the thiophene ring itself is generally a poor diene due to its aromaticity.[12][13][14]

Applications in Medicinal Chemistry and Materials Science

The versatile reactivity of aromatic thiocyanates has led to their widespread use in both drug discovery and the development of advanced materials.

Medicinal Chemistry

The thiocyanate moiety itself is present in some biologically active molecules. More importantly, aryl thiocyanates serve as key intermediates in the synthesis of a plethora of sulfur-containing heterocycles that form the core of many pharmaceuticals. For example, they are precursors to benzothiazoles, which are found in a variety of drugs with anticancer, antimicrobial, and antiviral activities.

Materials Science

Aromatic thiocyanates are valuable monomers in the synthesis of high-performance polymers. For instance, the nucleophilic substitution of dihalogenated aromatic compounds with sulfide ions, which can be generated from thiocyanate precursors, is a route to poly(phenylene sulfide) (PPS).[15][16][17][18] PPS is a high-performance thermoplastic with excellent thermal stability, chemical resistance, and flame retardancy.[19] Furthermore, the thiocyanate group can act as a ligand in the formation of coordination polymers, leading to materials with interesting structural motifs and potential applications in areas such as catalysis and electronics.[20]

| Polymer/Material | Precursor (Aryl Thiocyanate-derived) | Key Properties |

| Poly(phenylene sulfide) (PPS) | Dihalogenated aromatics (thiocyanate as sulfur source) | High thermal stability (up to 240 °C), excellent chemical resistance, inherent flame retardancy.[19] |

| Thiocyanate-bridged Coordination Polymers | Aryl thiocyanates as ligands | Diverse structural motifs, potential for catalytic and electronic applications.[20] |

| Poly(methoxy-thiocyanurate)s | Dicyanate esters (can be synthesized from thiocyanate precursors) | Good thermal stability (some stable up to 190 °C), high char yields.[21] |

Conclusion

The aromatic thiocyanate group is a remarkably versatile functional group that offers a rich and diverse chemistry. Its role as a pseudohalogen, combined with its ability to be transformed into a wide array of other sulfur-containing moieties, makes it an invaluable tool for the synthetic organic chemist. From the construction of complex bioactive molecules to the synthesis of high-performance polymers, the applications of aromatic thiocyanates are both broad and impactful. A thorough understanding of the fundamental principles governing their synthesis and reactivity, as outlined in this guide, is essential for any researcher seeking to leverage the full potential of this powerful synthetic building block.

References

-

An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. MDPI. [Link]

-

An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. MDPI. [Link]

-

Rearrangements of Acyl, Thioacyl, and Imidoyl (Thio)cyanates to Iso(thio)cyanates, Acyl Iso(thio)cyanates to (Thio)acyl Isocyanates, and Imidoyl Iso(thio)cyanates to (Thio)acyl Carbodiimides, RCX-YCN RCX-NCY RCY-NCX RCY-XCN (X - ACS Publications. ACS Publications. [Link]

-

New Syntheses of Aryl isothiocyanates - ResearchGate. ResearchGate. [Link]

-

Sandmeyer reaction - Wikipedia. Wikipedia. [Link]

-

Improved Procedure to Aryl Thiocyanates: A New Synthetic Application of Dry Arenediazonium o-Benzenedisulfonimides - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

A review on electrophilic thiocyanation of aromatic and heteroaromatic compounds. Semantic Scholar. [Link]

-

Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega. [Link]

-

Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization | ACS Omega. ACS Publications. [Link]

-

Sandmeyer reactions. Part 6.1 A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation | Request PDF. ResearchGate. [Link]

-

Sandmeyer Reaction Mechanism | Organic Chemistry - YouTube. YouTube. [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. National Institutes of Health. [Link]

-

Room Temperature Copper-Mediated Radiocyanation of Aryldiazonium Salts and Aryl Iodides via Aryl Radical Intermediates - PMC - NIH. National Institutes of Health. [Link]

-

Aromatic Reactions: Sandmeyer Substitution (Ar–N₂⁺ → Ar–X with CuX) - OrgoSolver. OrgoSolver. [Link]

-

Diels–Alder reaction - Wikipedia. Wikipedia. [Link]

-

Thiocyanate synthesis by C-S coupling or substitution - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Aryl Thiocyanates Definition - Organic Chemistry Key Term - Fiveable. Fiveable. [Link]

-

Synthesis of Isothiocyanates: An Update - PMC - NIH. National Institutes of Health. [Link]

-

1,3-Dipolar cycloaddition reactions of nitrilium betaines with aryl thiocyanates and selenocyanates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Royal Society of Chemistry. [Link]

-

1,3-dipolar cycloaddition - Wikipedia. Wikipedia. [Link]

-

Facile synthesis of telechelic poly(phenylene sulfide)s by means of electron-deficient aromatic sulfonium electrophiles - NIH. National Institutes of Health. [Link]

-

Examining thermal stability and structure property relationships in coatings based on linear aromatic poly(methoxy-thiocyanurate)s - University of Bristol. University of Bristol. [Link]

-

Intramolecular Diels-Alder Reactions of Thio-Substituted Dienes with Enones. Thieme. [Link]

-